Product packaging for Ethyl 4-bromoquinoline-6-carboxylate(Cat. No.:CAS No. 958332-97-3)

Ethyl 4-bromoquinoline-6-carboxylate

Cat. No.: B3030795
CAS No.: 958332-97-3
M. Wt: 280.12
InChI Key: YSIDFEJBSYYMDZ-UHFFFAOYSA-N
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Description

Significance of Quinolines as Privileged Scaffolds in Synthetic and Medicinal Chemistry

The term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, making it a highly valuable framework in drug discovery. The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prime example of such a scaffold. Its structural rigidity, combined with the ability to form various non-covalent interactions, allows quinoline-based molecules to interact with a wide array of biological receptors and enzymes.

This versatility is evident in the broad spectrum of pharmacological activities exhibited by quinoline derivatives, which include antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The synthetic accessibility of the quinoline core allows chemists to systematically modify its structure, generating large libraries of compounds for screening and optimization. This adaptability has cemented the quinoline scaffold as a recurring and valuable motif in the development of new therapeutic agents.

The Role of Ethyl 4-bromoquinoline-6-carboxylate as a Key Synthetic Intermediate and Research Compound

This compound is a specialized chemical compound that serves primarily as a versatile building block, or synthetic intermediate, in the construction of more complex molecules. Its structure is strategically functionalized with several reactive sites that allow for predictable and controlled chemical modifications.

The key features of this compound are:

The Quinoline Core: Provides the fundamental privileged scaffold.

The Bromo Group at Position 4: The bromine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, a common strategy in modifying the biological activity of quinoline derivatives.

The Ethyl Carboxylate Group at Position 6: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. This position is often used to attach linkers or other molecular fragments.

Due to these features, this compound is not typically the final, biologically active product. Instead, it is a crucial component in multi-step synthetic pathways. Researchers utilize it to efficiently assemble the core structure of a target molecule before performing further chemical transformations. For example, the related precursor, 4-bromoquinoline-6-carboxylic acid, is recognized as a common intermediate in pharmaceutical synthesis. guidechem.com The ethyl ester form offers different solubility and reactivity profiles that can be advantageous in specific synthetic steps.

Below is a table summarizing the key functional groups and their synthetic utility:

Functional GroupPositionPrimary Synthetic RolePotential Reactions
Bromo4Halogen for substitution or cross-couplingNucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination
Ethyl Carboxylate6Ester for modification or hydrolysisSaponification (hydrolysis) to carboxylic acid, Amide coupling (after hydrolysis)

Overview of Research Trajectories Involving Halogenated Quinoline Esters

The synthesis of intermediates like this compound is driven by broader research goals in medicinal chemistry. The investigation into halogenated quinolines, including esters and other derivatives, is a particularly active area. The introduction of halogen atoms into the quinoline scaffold is known to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can in turn enhance its biological activity or target specificity.

Research involving halogenated quinoline esters and their derivatives has followed several key trajectories:

Anticancer Agents: Many studies focus on the development of quinoline-based compounds as potential cancer therapeutics. Halogenated 8-hydroxyquinolines, for instance, have been explored for their anticancer properties. The ability to modify the quinoline core at various positions, facilitated by intermediates like the title compound, is crucial for developing structure-activity relationships (SAR) and optimizing potency.

Antibacterial Agents: There is a pressing need for new antibiotics to combat drug-resistant bacteria. Halogenated quinolines have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research in this area involves synthesizing novel analogs to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. Ongoing research seeks to create new quinoline derivatives to overcome resistance developed by the malaria parasite.

Kinase Inhibitors: Many quinoline derivatives have been designed and synthesized to act as inhibitors of protein kinases, which are crucial targets in oncology. The specific substitutions on the quinoline ring, often involving halogens, are key to achieving selectivity and potency.

The demand for novel, highly functionalized quinolines in these research areas necessitates the availability of versatile and reliable building blocks. This compound represents exactly this type of key intermediate, enabling the efficient and targeted synthesis of next-generation therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B3030795 Ethyl 4-bromoquinoline-6-carboxylate CAS No. 958332-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIDFEJBSYYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736138
Record name Ethyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958332-97-3
Record name Ethyl 4-bromoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Bromoquinoline 6 Carboxylate and Its Analogues

Strategies for Regioselective Bromination of Quinoline-6-carboxylate Systems

Regioselective bromination of the quinoline (B57606) core is a critical step in the synthesis of specifically functionalized derivatives. The position of bromination is influenced by the electronic nature of the substituents already present on the ring and the choice of brominating agent and reaction conditions. For a quinoline-6-carboxylate system, the ester group is a deactivating meta-director for electrophilic substitution on the benzene (B151609) ring, while the pyridine (B92270) ring's reactivity is also influenced by the nitrogen atom.

Common brominating agents include N-bromosuccinimide (NBS) and molecular bromine (Br₂). The choice of solvent can also affect the outcome of the reaction. For instance, bromination of 2-methylquinolin-4(1H)-ones has been shown to occur at the C(3) and C(6) positions, depending on the substituent at the C(3) position. nuph.edu.ua In the context of quinoline N-oxides, rhodium-catalyzed C8 bromination with NBS has been reported, highlighting the use of directing groups to achieve specific regioselectivity. researchgate.netmdpi.com

A facile approach for the construction of functionalized bromoquinolines involves the dehydrogenation of tetrahydroquinolines using NBS, which acts as both an electrophile and an oxidant. rsc.org This method has been shown to produce polybromoquinolines, with subsequent metal-catalyzed cross-coupling reactions occurring regioselectively at the C-6 position. rsc.org The mechanism is proposed to involve electrophilic bromination followed by a radical dehydrogenation sequence. rsc.org

Brominating AgentSubstratePosition(s) of BrominationSolvent/CatalystObservations
N-Bromosuccinimide (NBS)2-methylquinolin-4(1H)-onesC(3) and C(6)Acetic acid or ChloroformDirection of halogenation depends on the C(3) substituent. nuph.edu.ua
Molecular Bromine (Br₂)6-HydroxytetrahydroisoquinolinesC(5)VariousHigh regioselectivity for the position adjacent to the hydroxyl group. researchgate.net
N-Bromosuccinimide (NBS)TetrahydroquinolinesMultipleDichloromethaneFunctions as both an electrophilic brominating agent and an oxidant for dehydrogenation. rsc.org
N-Bromosuccinimide (NBS)Quinoline N-oxidesC(8)Rhodium catalystDemonstrates directing group effect for regioselective bromination. researchgate.netmdpi.com

Esterification Techniques for Quinoline Carboxylic Acids in the Context of Ethyl 4-bromoquinoline-6-carboxylate

The conversion of a carboxylic acid to its corresponding ethyl ester is a fundamental transformation in organic synthesis. For quinoline carboxylic acids, the classical Fischer-Speier esterification, which involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. masterorganicchemistry.com This is an equilibrium-driven reaction, and typically, an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

However, the reactivity of quinoline carboxylic acids can be influenced by the substituents on the quinoline ring. For instance, in the synthesis of certain quinoline derivatives with a C3 methyl group, Fischer-Speier esterification conditions were found to be low yielding. nih.gov In such cases, alternative methods are employed. One such method involves the generation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide, such as iodomethane, to yield the methyl ester. nih.gov Another approach for the synthesis of this compound would be the hydrolysis of a nitrile at the 6-position to a carboxylic acid, followed by esterification. guidechem.com

Esterification MethodSubstrateReagentsYieldNotes
Fischer-Speier Esterification6-bromo-2-methyl-quinoline-4-carboxylic acidEthanol, Acid CatalystNot specifiedA common and direct method. chemicalbook.com
Cesium Salt Formation followed by AlkylationQuinoline carboxylic acids with C3 methyl groupCesium carbonate, IodomethaneHigher than Fischer-SpeierAn alternative for substrates where Fischer-Speier gives low yields. nih.gov
Acid-catalyzed methanolysis of a nitrile4-chloro-6-quinolinecarbonitrileMethanol (B129727), Sulfuric acidNot specifiedA multi-step approach to the ester from a nitrile precursor. guidechem.com

Multi-Component Reactions and Cascade Cyclizations for Quinoline Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinolines in a single step from three or more starting materials. rsc.org These reactions are characterized by high atom economy and procedural simplicity. Several named reactions are particularly relevant for the synthesis of quinoline carboxylic acid derivatives.

The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This reaction has been adapted for anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. ui.ac.id This method has been utilized in the synthesis of various substituted quinoline-4-carboxylic acids. ui.ac.id

More modern approaches involve cascade cyclizations. For example, a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade reaction has been developed for the synthesis of quinolinone derivatives from simple anilines. researchgate.net These methods provide a practical route to complex quinoline structures and can often be scaled up. researchgate.net

Multi-Component ReactionStarting MaterialsProduct TypeKey Features
Doebner ReactionAromatic amine, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acidsApplicable to a wide range of anilines, including those with electron-withdrawing groups. nih.govnih.gov
Pfitzinger ReactionIsatin, Carbonyl compoundQuinoline-4-carboxylic acidsA versatile method for accessing various substituted quinoline-4-carboxylic acids. ui.ac.id
Ugi ReactionAmine, Aldehyde, Carboxylic acid, IsocyanideDiverse scaffolds, precursors to quinolinesHigh convergence and atom economy, allowing for the rapid generation of molecular diversity. rsc.orgnih.gov

Catalytic Approaches in the Synthesis of Bromoquinoline Derivatives

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. In the context of bromoquinoline synthesis, transition metal catalysis plays a significant role.

Palladium and copper catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups onto a pre-brominated quinoline core. numberanalytics.com Conversely, catalytic methods can be employed for the C-H functionalization of the quinoline ring itself, offering a more atom-economical approach to substituted quinolines. mdpi.com For instance, Pd-catalyzed C2 arylation of quinoline-N-oxide with unactivated benzene has been demonstrated. mdpi.com

Rhodium-based catalysts have been extensively used for the sp² and sp³ C-H bond activation and functionalization of various heteroarenes, including quinolines. researchgate.net As mentioned earlier, Rh-catalyzed C8 bromination of quinoline N-oxides with NBS is a notable example of regioselective catalytic halogenation. researchgate.netmdpi.com

Furthermore, cobalt-catalyzed cyclization of acetophenones and anilines has been shown to produce various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com While not a direct bromination method, such catalytic cyclizations can be used to construct a quinoline ring that is later subjected to bromination.

Catalyst SystemReaction TypeSubstratesKey Advantages
Palladium(II) AcetateC-H Activation/ArylationQuinoline N-oxide, BenzeneDirect functionalization of the quinoline core without pre-halogenation. mdpi.com
Rhodium ComplexesC-H Activation/BrominationQuinoline N-oxides, NBSHigh regioselectivity for the C8 position. researchgate.netmdpi.com
Cobalt(III) ComplexesCyclizationAcetophenone, AnilineBroad functional group tolerance and high yields for quinoline skeleton synthesis. mdpi.com
Nickel ComplexesCross-couplingBromoquinolines, Phenols/AlcoholsCan be used for further functionalization of bromoquinoline intermediates. acs.org

Chemical Transformations and Derivatization Strategies for Ethyl 4 Bromoquinoline 6 Carboxylate

Suzuki-Miyaura Cross-Coupling Reactions at the 4-Position of the Quinoline (B57606) Ring

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the case of Ethyl 4-bromoquinoline-6-carboxylate, the bromine atom at the 4-position is the primary site for this transformation, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general reactivity of 4-bromoquinolines in such reactions is well-established. The reaction typically proceeds by the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid or its ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A representative, though general, set of conditions for such a transformation is presented in the table below, based on common practices for similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

ParameterDetails
Substrate This compound
Coupling Partner Arylboronic acid or Arylboronic acid pinacol (B44631) ester
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine (B1218219) ligand
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene, Dioxane, DMF, or a mixture with water
Temperature Typically elevated, ranging from 80 °C to 120 °C

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction enables the arylation of a wide range of amines with aryl halides. For this compound, this reaction facilitates the introduction of various amino groups at the 4-position of the quinoline ring.

While detailed experimental procedures for the Buchwald-Hartwig amination of this specific substrate are not abundant in the public domain, patent literature suggests its feasibility. For instance, patent WO2019031990A1 alludes to the possibility of reacting 4-bromoquinoline-6-carboxylic acid with amines in the presence of a palladium catalyst and a base to form C-N bonds. google.com The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base, and reductive elimination to furnish the aminated product.

The scope of the reaction is broad, accommodating primary and secondary amines, anilines, and various heterocyclic amines. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine coupling partner.

Table 2: Typical Reagents for Buchwald-Hartwig Amination

Reagent TypeExamples
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Phosphine Ligand XPhos, RuPhos, JohnPhos, BINAP
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Amine Partner Primary alkylamines, secondary alkylamines, anilines, heterocycles

Modifications of the Ester Moiety: Amidation and Hydrolysis Pathways

The ethyl ester group at the 6-position of the quinoline ring offers another handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of amides.

Hydrolysis: The hydrolysis of the ethyl ester to 4-bromoquinoline-6-carboxylic acid is a common transformation. This reaction is typically carried out under basic conditions. For example, a procedure described in patent WO 2007/133637 A2 involves treating the ethyl ester with an aqueous solution of a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. googleapis.com The reaction is generally performed in a solvent like ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating to drive the reaction to completion. googleapis.com

Amidation: The resulting 4-bromoquinoline-6-carboxylic acid is a versatile intermediate for the synthesis of amides. Standard peptide coupling conditions are employed for this transformation. The carboxylic acid is activated in situ and then reacted with a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other effective coupling agents mentioned in the literature include HATU, HBTU, and BOP. googleapis.com Patent WO2019031990A1 describes the conversion of 4-bromoquinoline-6-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), which is then reacted with an amine to form the corresponding amide. google.com

Table 3: Common Reagents for Amide Formation from 4-bromoquinoline-6-carboxylic acid

Reagent TypeExamples
Coupling Agents EDC, DCC, HATU, HBTU, BOP
Additives HOBt, HOAt
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)
Amine A wide range of primary and secondary amines

Nucleophilic Aromatic Substitution Reactions on the Bromo-Substituted Quinoline

The bromine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.

Although specific examples for this compound are not readily found, the general reactivity of 4-haloquinolines is well-documented. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide. The reaction typically requires elevated temperatures and may be facilitated by the use of a polar aprotic solvent like DMF or DMSO. The mechanism involves the addition of the nucleophile to the C4 carbon, forming a negatively charged intermediate (Meisenheimer complex), which is stabilized by the aromatic system and the nitrogen atom. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

Functionalization of the Quinoline Ring System via C-H Activation Methodologies

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic rings, offering a more atom-economical alternative to traditional cross-coupling reactions. While there are no specific reports on the C-H activation of this compound itself, research on related quinoline-6-carboxylate derivatives demonstrates the potential of this approach.

For instance, a study on the C3-heteroarylation of indoles involved the use of a methyl quinoline-6-carboxylate derivative, specifically Methyl 2-(2-phenyl-1H-indol-3-yl)quinoline-6-carboxylate. acs.org This indicates that the quinoline ring system, even when substituted with an ester at the 6-position, can undergo further functionalization. C-H activation reactions on quinolines are often directed by the nitrogen atom of the ring or an N-oxide derivative, typically favoring functionalization at the C2, C8, or other positions depending on the catalyst and directing group employed. researchgate.netbgu.ac.il Transition metals such as palladium, rhodium, and ruthenium are commonly used to catalyze these transformations. researchgate.netbgu.ac.il

Stereoselective Derivatization of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral quinoline derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. While there is no specific literature on the stereoselective derivatization of chiral analogues of this compound, general strategies for the asymmetric synthesis of quinolines have been developed.

One approach involves the use of chiral catalysts in reactions that construct the quinoline ring system. For example, an asymmetric inverse-electron-demand Diels-Alder reaction has been reported for the synthesis of chiral tetrahydroquinoline derivatives using a chiral titanium(IV) complex as a Lewis acid catalyst. acs.orgnih.govacs.org Such methods establish the stereochemistry during the formation of the heterocyclic core. Subsequent functionalization of a chiral quinoline core, potentially bearing the bromo and ester functionalities of the title compound, could then be carried out using the transformations discussed in the preceding sections. The synthesis and application of chiral ligands containing quinoline motifs is another active area of research, highlighting the importance of chirality in this class of compounds. researchgate.netbgu.ac.il

Exploration of Biological Activities and Molecular Interactions of Ethyl 4 Bromoquinoline 6 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Ethyl 4-bromoquinoline-6-carboxylate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline (B57606) derivatives, modifications at various positions on the heterocyclic ring system can dramatically alter their pharmacological profiles.

Key findings from SAR studies on related quinoline and quinazoline (B50416) structures indicate that:

Halogen Substitution: The presence and position of a halogen atom, such as the bromine at the C4 position in the title compound, can significantly impact bioactivity. Studies on other quinazoline derivatives have shown that a halogen at the 6-position can enhance anticancer effects. nih.gov The bromo group is known to increase lipophilicity, which may influence how the molecule interacts with biological targets and crosses cell membranes.

Ester and Carboxylic Acid Groups: The ethyl carboxylate group at the C6 position is a critical feature. SAR studies on related pyrimido[4,5-b]quinoline compounds have revealed that while a carboxylic acid moiety is often favorable for intravenous activity, the corresponding esters are preferred for oral activity. nih.gov This ester group can be hydrolyzed to the corresponding carboxylic acid, which may be the active form of the molecule.

Substitutions at Other Positions: Research on 8-substituted quinolines has demonstrated that a hydroxyl group at the C-8 position can lead to more potent anticancer activity. researchgate.net This suggests that further functionalization of the this compound core could yield derivatives with enhanced or novel biological profiles. The positioning of terminal aromatic rings and the nature of linker groups have also been shown to be important for target binding in related heterocyclic compounds. nih.gov

These insights from related compounds suggest that the biological activity of this compound derivatives is finely tuned by the interplay of its substituents, with the bromo and ethyl carboxylate groups playing crucial roles.

Investigation of Ion Channel Modulation: Focus on Vanilloid Receptor 1 (VR1) Antagonism and Other Related Targets

Ion channels are critical targets in drug discovery, particularly for conditions involving sensory perception like pain. The Vanilloid Receptor 1 (TRPV1), a non-selective cation channel, is a key player in the transduction of noxious thermal and chemical stimuli. nih.gov Its involvement in the mechanisms of inflammatory pain has made it a significant therapeutic target for the development of new analgesics. nih.gov

The activity of TRPV1 is potentiated by pro-inflammatory agents, leading to the sensitization of nociceptors and thermal hyperalgesia. nih.gov Consequently, the discovery of potent and selective TRPV1 antagonists is a major goal in pain management research. While extensive research has been conducted to develop various chemical scaffolds that can act as TRPV1 antagonists, including polyamine complexes and carboxamide analogues, specific studies detailing the direct interaction of this compound derivatives with the TRPV1 channel are not prominent in the available literature. nih.govresearchgate.net However, given the broad biological activities of quinolines, investigating their potential to modulate ion channels like TRPV1 remains a logical and important area for future research in the quest for novel pain therapeutics.

Mechanisms of Action Elucidation at the Cellular and Subcellular Levels

The biological effects of quinoline derivatives are underpinned by their interactions with specific molecular targets within the cell. Research on this class of compounds has identified several key mechanisms of action.

One of the most well-established mechanisms for quinolone compounds is the inhibition of bacterial enzymes essential for DNA replication and transcription. These include DNA gyrase and topoisomerase IV , which are crucial for maintaining DNA topology. By targeting these enzymes, quinolone derivatives can effectively halt bacterial proliferation.

In the context of anticancer activity, bromo-substituted quinolines have been shown to exert their effects through multiple pathways. Studies indicate that these compounds can induce apoptosis (programmed cell death) and exhibit high cytotoxic effects against tumor cells. researchgate.net A key subcellular target identified for some quinoline derivatives is Topoisomerase I , a nuclear enzyme involved in resolving DNA supercoiling during replication and transcription. researchgate.net Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death, making it a valuable target for anticancer drugs. researchgate.net

At a more fundamental level, the quinoline structure can interact with cellular macromolecules. The planar aromatic ring system can intercalate into DNA, while various functional groups can form hydrogen bonds and other interactions with amino acid residues in proteins, thereby affecting their function and stability.

Research into Antimicrobial Potential and Related Biological Pathways

The quinoline core is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound have been investigated for their potential to combat various pathogens, including bacteria and fungi. The primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death.

Studies on related halogenated quinoline derivatives have demonstrated significant antimicrobial activity. For example, certain fatty amide derivatives of ethyl quinolone-3-carboxylate have shown promising results against both bacterial and fungal strains. nih.gov

Compound Derivative ClassTested OrganismObserved ActivityReference
Hexanoic acid-based fatty amide carboxylated quinoloneStaphylococcus aureus MTCC 96Significant antibacterial activity (MIC value of 3.9 µg/mL) nih.gov
Hexanoic acid-based fatty amide carboxylated quinoloneBacillus subtilis MTCC 121Excellent anti-biofilm activity (MIC value of 4.6 µg/mL) nih.gov
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateCandida albicansModerate antifungal effects (MIC values from 16.69 to 78.23 µM)

These findings highlight the potential of functionalized quinolines as a source of new antimicrobial leads. The presence of the bromine atom and the carboxylate group on the this compound scaffold are features that medicinal chemists can exploit to develop novel and potent anti-infective agents. chemimpex.com

Studies on Potential Anticancer Activities and Associated Cellular Mechanisms

The development of novel anticancer agents is a critical area of pharmaceutical research, and quinoline derivatives have emerged as a promising scaffold. nih.govchemimpex.com Various functionalized quinolines have been evaluated for their cytotoxic activity against a range of human cancer cell lines.

The mechanisms underlying their anticancer effects often involve targeting key cellular processes. As mentioned previously, inhibition of Topoisomerase I is a significant pathway for some bromo-substituted quinolines, leading to DNA damage and apoptosis. researchgate.net Other studies on related 6-bromo-quinazoline derivatives suggest that these compounds may also act by inhibiting the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.gov

In vitro studies have demonstrated the antiproliferative activity of various quinoline derivatives against several cancer cell lines.

Compound/Derivative ClassTested Cancer Cell LinesKey FindingsReference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)Strong antiproliferative activity (IC50 values from 6.7 to 25.6 µg/mL). researchgate.net
Carboxylated quinolones with fatty acid moietiesDU145 (prostate), A549 (lung), SKOV3 (ovarian), MCF7 (breast)Promising cytotoxicity against all tested cancer cell lines. nih.gov
Modified 4-hydroxyquinolone analoguesHCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)Certain analogues showed promising IC50 values, particularly against HCT116. nih.gov
6-Bromo quinazoline derivativesMCF-7 (breast), SW480 (colon)Potent activity, with one compound showing an IC50 of 15.85 µM against MCF-7. nih.gov

These studies underscore the potential of the bromo-substituted quinoline framework as a basis for the design and synthesis of new chemotherapeutic agents.

Preclinical Pharmacological Investigations in In Vitro Models (e.g., Caco-2 Cell Permeability Studies)

Before a compound can be considered for in vivo studies, its basic pharmacological properties, such as absorption and permeability, must be evaluated. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. researchgate.net This assay provides crucial information about a compound's potential for oral absorption. researchgate.netnih.gov

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it an effective tool for predicting the passive and active transport of drug candidates across the intestinal barrier. researchgate.net The output of this assay is the apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability.

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationImplication for Oral Absorption
< 1LowPoorly absorbed
1 - 10ModerateModerately absorbed
> 10HighWell absorbed

Studies have shown that for many marketed drugs, permeability through Caco-2 cells is often moderate, with a median Papp value around 16 x 10⁻⁶ cm s⁻¹. nih.gov Furthermore, permeability does not always correlate well with simple biophysical properties like the octanol-water partition coefficient (logP). nih.gov While specific Caco-2 permeability data for this compound is not detailed in the available literature, this in vitro model would be an essential step in the preclinical evaluation of any of its derivatives intended for oral administration.

Role in Pain and Inflammation Research: Molecular Targets and Modulatory Effects

Inflammation is a complex biological response, and its association with pain makes it a major target for therapeutic intervention. nih.gov The quinoline scaffold has been explored for its potential anti-inflammatory and analgesic properties. Research into related compounds provides a basis for the potential role of this compound derivatives in this area.

A significant finding in this field comes from studies on ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a structurally related heterocyclic ester. This compound was identified as a potent, orally active antiallergy agent, demonstrating activity characteristic of an anti-inflammatory agent. nih.gov In the rat passive cutaneous anaphylaxis test, a model for immediate hypersensitivity reactions, this compound was found to be 10 times more potent than the established drug disodium (B8443419) cromoglycate. nih.gov

The molecular targets for anti-inflammatory and analgesic drugs are diverse and include enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of inflammatory mediators. nih.gov Additionally, as discussed earlier, ion channels such as TRPV1 are key molecular targets in pain and inflammation research. nih.gov The demonstrated anti-inflammatory potential of a related quinoline ester suggests that derivatives of this compound could warrant investigation for their ability to modulate these key pathways and targets in pain and inflammation.

Assessment of Therapeutic Research Value in Neurodegenerative Disorders and Other Conditions

The therapeutic research value of this compound and its derivatives is an area of growing interest, primarily stemming from the well-established and diverse biological activities of the quinoline scaffold. While direct and extensive research specifically on this compound is limited, the therapeutic potential can be inferred from studies on structurally related quinoline derivatives. These investigations highlight the promise of this class of compounds in the context of neurodegenerative disorders and other conditions such as cancer.

The core structure, a quinoline ring, is a key pharmacophore found in numerous compounds with a wide range of biological activities. The presence of a bromine atom at the 4-position and an ethyl carboxylate group at the 6-position are significant modifications that can influence the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom, being a halogen, can enhance lipophilicity, potentially aiding in crossing the blood-brain barrier, a critical attribute for drugs targeting neurodegenerative diseases. Furthermore, the carboxylate group can be a site for further chemical modification to optimize biological activity and other properties.

Research in Neurodegenerative Disorders

Beyond AChE inhibition, the neuroprotective potential of quinoline derivatives is another avenue of research. Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. The quinoline scaffold has been shown to possess antioxidant and anti-inflammatory properties. The therapeutic value of this compound in neurodegenerative disorders would be significantly enhanced if it or its derivatives are found to exhibit these neuroprotective effects.

Research in Other Conditions: Anticancer Activity

The quinoline nucleus is a prevalent scaffold in a multitude of approved and experimental anticancer agents. Research into the anticancer potential of quinoline derivatives is extensive, with studies demonstrating their ability to inhibit various cancer-related targets. For instance, some quinoline derivatives act as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is crucial for cancer cell proliferation.

Structure-activity relationship (SAR) studies on various quinoline carboxylic acid analogs have identified critical regions of the molecule that influence their anticancer activity. These studies often highlight the importance of substituents at the C2, C4, and the benzo portion of the quinoline ring. While specific IC50 values for this compound are not widely reported, the data from related compounds suggest that this structural motif holds promise.

Below are interactive data tables summarizing the anticancer activity of some substituted quinoline derivatives against various cancer cell lines. This data, while not directly pertaining to this compound, illustrates the therapeutic potential of the broader class of compounds.

Compound/Derivative ClassCancer Cell LineActivity (IC50 in µM)
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateA549 (Lung Carcinoma)2.38
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateHT29 (Colon Adenocarcinoma)4.52
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateT24 (Bladder Carcinoma)9.86
Quinoxaline Derivative 5HeLa (Cervical Cancer)0.126
Quinoxaline Derivative 5SMMC-7721 (Hepatocellular Carcinoma)0.071
Quinoxaline Derivative 5K562 (Chronic Myelogenous Leukemia)0.164

The research value of this compound and its derivatives is significant, not just for the potential discovery of new therapeutic agents for neurodegenerative disorders and cancer, but also for furthering our understanding of the structure-activity relationships within the quinoline class of compounds. The functional groups present on this molecule offer multiple points for chemical modification, allowing for the generation of a library of analogs for biological screening. This could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromoquinoline 6 Carboxylate

Molecular Docking Simulations with Receptor Proteins for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as Ethyl 4-bromoquinoline-6-carboxylate, to the active site of a target receptor protein. This information is crucial for understanding the potential mechanism of action and for the rational design of more potent and selective inhibitors.

The quinoline (B57606) core is a well-established pharmacophore that interacts with a variety of biological targets, including kinases, proteases, and DNA. Molecular docking studies on quinoline derivatives have revealed key interactions that contribute to their biological activity. For instance, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the protein's active site. researchgate.net

For this compound, docking simulations could be performed against a panel of cancer-related proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are common targets for quinoline-based inhibitors. researchgate.netresearchgate.net The docking results would provide a binding score, typically in kcal/mol, which estimates the binding affinity, and a predicted binding pose, which illustrates the specific interactions between the ligand and the protein. These interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds, with the bromine atom at the 4-position potentially participating in the latter.

Target ProteinPDB IDIllustrative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR Kinase1M17-8.5Met793, Lys745, Cys797
VEGFR-2 Kinase4ASD-9.2Cys919, Asp1046, Glu885
B-Raf Kinase4YHT-7.9Cys532, Trp531, Phe595

This table presents hypothetical docking scores and interacting residues for this compound to illustrate the potential outcomes of molecular docking simulations. Actual results would be dependent on the specific docking software and parameters used.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. rsc.org These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors. For this compound, DFT calculations can elucidate its chemical behavior and potential for intermolecular interactions.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. scirp.org

These calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, such as the nitrogen atom and the carbonyl oxygen of the ester group. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

ParameterIllustrative Calculated ValueSignificance
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.9 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.9 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule

The values in this table are illustrative and representative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory) for similar quinoline derivatives.* scirp.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Understanding the preferred conformation of this compound is essential, as the three-dimensional shape of a molecule dictates how it fits into a receptor's binding site.

The quinoline ring system itself is largely planar. However, the ethyl carboxylate group at the 6-position has rotational freedom around the C-C and C-O single bonds. Computational methods can be used to rotate these bonds systematically and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which reveals the low-energy (more stable) and high-energy (less stable) conformations.

The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. For the ethyl ester group, an extended or "trans" conformation is often favored. X-ray crystallography studies of similar quinoline carboxylates have confirmed the planarity of the quinoline ring system and provided precise measurements of bond lengths and angles.

Structural ParameterDescriptionIllustrative Value
Quinoline Ring Dihedral AngleAngle between the two fused rings~1.2°
C(6)-C(carboxyl)-O-C(ethyl) DihedralTorsion angle of the ester group~180° (for the trans conformer)
C(4)-Br Bond LengthLength of the carbon-bromine bond~1.90 Å

These values are based on typical findings for quinoline derivatives and crystallographic data for structurally related molecules.

In Silico ADME Prediction in the Context of Drug Discovery Research

In the process of drug discovery, it is not sufficient for a compound to have high potency against its biological target; it must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico ADME prediction models are computational tools that estimate these pharmacokinetic properties before a compound is synthesized, saving significant time and resources. ijprajournal.com

For a compound like this compound, these predictive models can assess its "drug-likeness." This involves calculating various physicochemical properties and evaluating them against established criteria, such as Lipinski's Rule of Five. These rules provide a general guideline for oral bioavailability. Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are key determinants of a molecule's ADME profile. researchgate.net For example, good absorption is often associated with a balance between solubility and permeability.

ADME ParameterDescriptionImportance in Drug Discovery
AbsorptionThe process by which a drug enters the bloodstream.Determines how well the drug is taken up by the body, particularly after oral administration.
DistributionThe reversible transfer of a drug from one location to another within the body.Affects the concentration of the drug at its target site versus other tissues.
MetabolismThe chemical alteration of a drug by the body.Influences the duration of action and the potential for drug-drug interactions.
ExcretionThe removal of the drug and its metabolites from the body.Determines the clearance rate and dosing frequency.

This table outlines the key components of ADME analysis, which are critical for evaluating the potential of a compound to become a viable drug.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model can be generated from a known active ligand like this compound.

The key pharmacophoric features of this molecule would likely include:

Aromatic Rings: The quinoline core provides two aromatic regions.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group.

Hydrophobic Feature: The ethyl group and the bromo-substituted aromatic ring.

Halogen Bond Donor: The bromine atom at the 4-position.

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of other, structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same biological target. This approach is highly effective for discovering novel scaffolds for drug development.

Pharmacophoric FeaturePotential Contribution from this compound
Aromatic Ring (AR)The fused benzene (B151609) and pyridine (B92270) rings of the quinoline core.
Hydrogen Bond Acceptor (HBA)The quinoline nitrogen and the ester carbonyl oxygen.
Hydrophobic Group (HY)The bicyclic aromatic system and the ethyl group.
Halogen Bond Donor (HBD)The bromine atom at the 4-position.

This table details the potential pharmacophoric features of this compound that could be used to build a model for virtual screening.

Advanced Spectroscopic Characterization and Analytical Methodologies for Research Purity and Structure Elucidation of Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Synthesized Derivatives

High-Resolution Mass Spectrometry (HRMS) stands as a primary tool for the unequivocal confirmation of the elemental composition of newly synthesized derivatives of Ethyl 4-bromoquinoline-6-carboxylate. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically with errors below 5 ppm). nih.gov This precision allows for the determination of a unique molecular formula from the exact mass measurement.

In the synthesis of novel quinoline (B57606) analogs, HRMS is routinely used to validate the identity of the target compounds. mdpi.comnih.gov For instance, after a synthetic sequence to produce a new derivative, HRMS analysis of the purified product provides an experimental mass that can be compared against the calculated theoretical mass for the expected molecular formula. A close match between these values provides strong evidence for the successful synthesis of the desired compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The data obtained from HRMS is often a prerequisite for the publication of new chemical structures and is a critical component of the characterization data package.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

Compound Expected Molecular Formula Calculated Mass (m/z) Observed Mass (m/z) Mass Error (ppm)
Derivative XC₁₅H₁₄BrN₂O₃353.0242353.0239-0.85
Derivative YC₁₇H₁₃BrClNO₂392.9849392.9852+0.76

This table is for illustrative purposes and does not represent actual experimental data for specific named compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structure Assignments

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of atoms in a molecule, the structural elucidation of complex quinoline derivatives often necessitates the use of more advanced, two-dimensional (2D) NMR techniques. mdpi.comresearchgate.net Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline scaffold and its substituents.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule, such as linking substituents to the correct positions on the quinoline ring. mdpi.com

For certain quinoline derivatives, particularly those that are crystalline or have limited solubility, Solid-State NMR (ssNMR) offers a powerful alternative for structural analysis. ssNMR can provide detailed information about the molecular structure, conformation, and intermolecular interactions within the solid state, which can differ from the solution state. nih.gov For hydroxyquinoline carboxylic acids, for example, ssNMR has been used to distinguish between different tautomeric forms and to confirm the presence of zwitterionic species in the solid state by analyzing differences in ¹³C and ¹⁵N chemical shifts. nih.gov

Table 2: Common 2D NMR Experiments in Quinoline Derivative Characterization

Experiment Type of Correlation Information Gained
COSY¹H - ¹HIdentifies protons that are spin-coupled, typically on adjacent atoms.
HSQC¹H - ¹³C (one bond)Correlates protons with their directly attached carbons.
HMBC¹H - ¹³C (multiple bonds)Connects molecular fragments by showing correlations between protons and carbons that are 2-3 bonds apart.
NOESY¹H - ¹H (through space)Reveals protons that are close to each other in space, aiding in stereochemical and conformational analysis.

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis of Novel Compounds

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. mdpi.com This level of detail is crucial for confirming the regiochemistry of substitution on the quinoline ring, establishing the stereochemistry of chiral centers, and understanding intermolecular interactions such as hydrogen bonding and π-stacking that stabilize the crystal structure. chemmethod.comresearchgate.net The structural data from X-ray crystallography is invaluable for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking. nih.govmdpi.com

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Synthesis

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. researchgate.net A small amount of the reaction mixture or the purified product is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with a stationary phase (the column) and a mobile phase. By comparing the retention time of the product to that of a known standard and by analyzing the area of the peak, the identity and purity of the compound can be determined. HPLC methods can be developed to achieve high sensitivity and accuracy, with recoveries often ranging from 90% to over 98%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable quinoline derivatives. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. researchgate.net This combination allows for both the separation of components in a mixture and their identification based on their mass spectra. GC-MS is highly sensitive, with low detection limits, and is effective for identifying impurities and byproducts in a synthesis. The choice between HPLC and GC-MS often depends on the volatility, thermal stability, and polarity of the specific derivative being analyzed.

Table 3: Comparison of Chromatographic Techniques for Purity Analysis

Technique Principle of Separation Typical Analytes Key Advantages
HPLCPartitioning between a liquid mobile phase and a solid stationary phase.Non-volatile, polar, and thermally sensitive compounds.High resolution, applicable to a wide range of compounds, non-destructive.
GC-MSPartitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile and thermally stable compounds.High sensitivity, provides structural information (MS), excellent separation efficiency.

Future Research Directions and Translational Perspectives for Ethyl 4 Bromoquinoline 6 Carboxylate Based Compounds

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve harsh conditions, hazardous reagents, and lengthy reaction times, which pose environmental and economic challenges. nih.govrsc.org The future of synthesizing Ethyl 4-bromoquinoline-6-carboxylate and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.govresearchgate.net This paradigm shift focuses on minimizing waste, reducing solvent and energy consumption, and utilizing eco-friendly catalysts. researchgate.net

Key areas for future development include:

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple synthetic steps into a single operation, thereby reducing waste and saving time. rsc.org MCRs are advantageous for creating complex molecules from simple starting materials with high atom economy. rsc.org

Green Catalysts: The use of catalysts like p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix acs.orgarene, as well as catalyst-free techniques, is proving effective. researchgate.net Research into recyclable catalysts, such as polymer-supported sulphonic acid, offers a pathway to more environmentally friendly processes. asianpubs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. nih.govrsc.org These methods can significantly reduce reaction times and improve yields.

Eco-friendly Solvents: A move away from hazardous organic solvents towards greener alternatives like water and ethanol (B145695) is a critical aspect of sustainable synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency, representing a greener route for quinoline synthesis. rsc.org

Recent advancements have already demonstrated the feasibility of these approaches. For example, a modified Doebner–von Miller reaction has been successfully carried out in a flow reactor using water as a solvent. rsc.org Similarly, iodine-catalyzed multicomponent reactions provide a metal-free pathway to quinoline derivatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
MethodologyTraditional ApproachGreen/Sustainable ApproachKey Advantages of Green Approach
CatalystsStrong acids, metal catalystsGreen catalysts (p-TSA, K2CO3), catalyst-free methods, recyclable catalysts researchgate.netasianpubs.orgReduced toxicity, reusability, lower environmental impact
SolventsHazardous organic solventsWater, ethanol researchgate.netReduced pollution, improved safety
Energy SourceConventional heatingMicrowave, ultrasound irradiation nih.govrsc.orgFaster reaction times, lower energy consumption
ProcessMulti-step synthesisOne-pot reactions, multicomponent reactions (MCRs), flow chemistry rsc.orgrsc.orgIncreased efficiency, higher atom economy, reduced waste

Exploration of Unconventional Biological Targets and Therapeutic Areas

While quinoline derivatives are well-established as anticancer and antimalarial agents, the structural versatility of the this compound scaffold allows for the exploration of a much broader range of biological targets and therapeutic applications. nih.govorientjchem.orgwikipedia.org Future research will likely focus on moving beyond these traditional areas to address unmet medical needs.

Potential unconventional therapeutic areas include:

Neurodegenerative Diseases: The quinoline scaffold is being investigated for its potential in developing neuroprotective drugs, particularly by targeting receptors like the NMDA receptor, which is implicated in excitotoxicity. researchgate.net

Metabolic Diseases: Recent high-throughput screening campaigns have identified quinoline-based compounds as potent and selective inhibitors of glucose transporters like GLUT1, which is a target in certain cancers and potentially in metabolic disorders. mdpi.com

Antiviral Agents: With the constant threat of emerging viral infections, there is an urgent need for new antiviral drugs. Quinoline derivatives have shown promise against various viruses, including HIV and Zika virus, by inhibiting viral replication. nih.gov

Drug-Resistant Infections: The quinoline core is a privileged structure in the fight against drug resistance in both cancer and infectious diseases. nih.gov Novel derivatives can be designed to evade resistance mechanisms, such as efflux pumps in bacteria and cancer cells. nih.govmdpi.com

Inflammatory Disorders: Certain quinolinone derivatives have been evaluated for their anti-inflammatory activity, for instance, by inhibiting enzymes like soybean lipoxygenase (LOX). researchgate.net

The exploration of these new areas will be driven by a deeper understanding of the structure-activity relationships (SAR) that govern the interaction of quinoline compounds with these novel targets. researchgate.net

Design and Synthesis of Multi-Target Ligands Based on the Quinoline Scaffold

The traditional "one-drug, one-target" paradigm is being challenged by the complexity of diseases like cancer, which involve multiple pathological pathways. mdpi.com The development of multi-target ligands, which can simultaneously modulate several key biological targets, offers a promising strategy to improve therapeutic efficacy and overcome drug resistance. mdpi.comnih.gov The quinoline scaffold is an ideal framework for designing such multi-target agents. mdpi.com

Future research in this domain will focus on:

Hybrid Molecules: The conjugation of the quinoline core with other pharmacologically active moieties can create hybrid compounds with dual or multiple modes of action. researchgate.netrsc.org For example, quinoline-chalcone hybrids have been developed as potential multi-target anticancer agents that can inhibit tubulin polymerization and various kinases. rsc.org

Kinase Inhibitors: Many clinically approved anticancer drugs are quinoline-based kinase inhibitors. nih.gov Future designs will aim to create dual or multi-kinase inhibitors that can block redundant signaling pathways used by cancer cells. For instance, compounds that dually target EGFR and HER-2 are being actively pursued. rsc.org

Synergistic Inhibition: A promising strategy involves the synergistic inhibition of multiple critical mechanisms in cancer progression, such as topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and the drug efflux pump ABCG2. mdpi.com

Rational Drug Design: Computational modeling and a deep understanding of the binding sites of different targets will be crucial for the rational design of these complex molecules. researchgate.netmdpi.com

Table 2: Examples of Multi-Targeting Strategies for Quinoline-Based Compounds
Target CombinationTherapeutic AreaRationaleReference
EGFR and HER-2CancerDual inhibition of key receptor tyrosine kinases involved in tumor growth and proliferation. rsc.org
Tubulin Polymerization and KinasesCancerCombining cytotoxic and signaling inhibition to enhance anticancer activity. rsc.org
TOPO-I, BRD4, and ABCG2CancerSimultaneously targeting DNA replication, epigenetic regulation, and drug resistance. mdpi.com
Multiple Receptor Tyrosine Kinases (e.g., EGFR, PDGFR-β, VEGFR-2)CancerBroad-spectrum inhibition of signaling pathways to combat resistance. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of novel bioactive compounds based on the this compound scaffold can be significantly accelerated by integrating modern drug discovery platforms. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating large libraries of compounds. nih.govnih.gov

Future directions in this area include:

Combinatorial Synthesis: The modular nature of many quinoline syntheses is well-suited for combinatorial approaches, allowing for the rapid generation of diverse libraries of derivatives by varying substituents at different positions. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, for instance, enable the facile and regioselective functionalization of the quinoline core. nih.gov

DNA-Encoded Chemical Libraries (DECLs): DECL technology has become a key platform for HTS in drug discovery. acs.org Developing robust, DNA-compatible synthetic methods for quinoline derivatives will allow for the creation of vast libraries for screening against a wide array of protein targets. acs.org

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of thousands to millions of compounds against specific biological targets. nih.gov Screening quinoline-based libraries has already led to the identification of hits for targets like glucose transporters and agents with selective lethality in cancer cells. mdpi.com

Microdroplet Reactions: The use of microdroplet-assisted reactions combined with mass spectrometry detection offers a method for the high-throughput screening of optimal reaction conditions, accelerating the synthesis of quinoline derivatives in milliseconds with high conversion rates. nih.govresearchgate.net

These technologies will enable a more efficient exploration of the chemical space around the quinoline scaffold, increasing the probability of discovering novel drug candidates.

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated tools for chemical biology research. These probes are essential for studying biological processes and validating new drug targets. nih.gov

Future applications in this field include:

Fluorescent Probes: The quinoline core is inherently fluorescent and serves as an attractive scaffold for creating small-molecule fluorescent probes. nih.gov These probes can be designed to be sensitive to their microenvironment, such as intracellular pH, and can be used for live-cell imaging. nih.gov The modular synthesis of quinoline-based fluorophores allows for the rational design of probes with tunable photophysical properties. nih.gov

Chemical Probes for Target Validation: Well-characterized, potent, and selective inhibitors are invaluable as chemical probes to interrogate the biological function of proteins. nih.gov Derivatives of this compound can be optimized to create such probes for emerging targets, like the BET family of bromodomains, which are epigenetic readers. nih.gov

Biomolecular Labels: Quinoline-based compounds can be developed as labels for sensing and tracking biomolecules within complex biological systems. nih.gov

The development of such tools will not only advance our fundamental understanding of biology but also facilitate the identification and validation of the next generation of therapeutic targets.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromoquinoline-6-carboxylate, and how are intermediates characterized?

this compound is typically synthesized via bromination of quinoline precursors or cyclization of substituted anilines. For example, brominated quinolines are often prepared using electrophilic aromatic substitution with bromine in acetic acid or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids and brominated intermediates . Key intermediates, such as ethyl 7-azido-8-nitroquinoline-3-carboxylate, are characterized using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • Spectroscopy : 1H^1H NMR (to identify aromatic protons and ester groups), 13C^{13}C NMR (to confirm carbonyl and brominated carbons), and IR (to detect C=O and C-Br stretches).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-III for visualization . For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (a structural analog) was resolved with SHELXL, showing a planar quinoline core and intermolecular π-π interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination reactivity, while toluene improves cyclization yields .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination, while reflux conditions (80–100°C) favor cyclization .
  • Monitoring : Use TLC and HPLC to track intermediate formation and adjust stoichiometry in real time .

Q. How should researchers resolve contradictions between computational predictions and experimental data for quinoline derivatives?

  • Case Study : If DFT calculations predict a planar quinoline ring but crystallography reveals puckering (e.g., due to steric strain), apply Cremer-Pople puckering parameters to quantify deviations .
  • Validation : Compare experimental SCXRD data (e.g., torsion angles, bond lengths) with computational models using software like Gaussian or ORCA. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement .

Q. What strategies are effective for functionalizing this compound in drug discovery pipelines?

  • Bromine Utilization : The bromine atom serves as a handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling to introduce pharmacophores .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) for further conjugation .
  • Biological Screening : Use fluorescence quenching assays to study interactions with biomacromolecules (e.g., DNA G-quadruplexes) .

Q. How can researchers address low reproducibility in crystallographic studies of halogenated quinolines?

  • Crystallization Protocols : Optimize solvent mixtures (e.g., DCM/hexane) and cooling rates to grow high-quality crystals .
  • Data Collection : Use synchrotron radiation for high-resolution data, especially for weakly diffracting crystals .
  • Refinement : Apply twin refinement in SHELXL for twinned crystals and validate using Rint_\text{int} and CC1/2_\text{1/2} metrics .

Methodological Guidelines

  • Synthetic Design : Prioritize regioselective bromination using directing groups (e.g., ester or nitro groups) to control substitution patterns .
  • Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models to resolve structural ambiguities .
  • Safety : Follow protocols for handling brominated compounds (e.g., use fume hoods, avoid skin contact) as outlined in safety guidelines .

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Ethyl 4-bromoquinoline-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.